2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)butan-1-one
CAS No.: 2097996-71-7
Cat. No.: VC3122468
Molecular Formula: C12H22ClNO2
Molecular Weight: 247.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097996-71-7 |
|---|---|
| Molecular Formula | C12H22ClNO2 |
| Molecular Weight | 247.76 g/mol |
| IUPAC Name | 2-chloro-1-[3-(ethoxymethyl)piperidin-1-yl]butan-1-one |
| Standard InChI | InChI=1S/C12H22ClNO2/c1-3-11(13)12(15)14-7-5-6-10(8-14)9-16-4-2/h10-11H,3-9H2,1-2H3 |
| Standard InChI Key | KYUWPHKZQUXPKM-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)N1CCCC(C1)COCC)Cl |
| Canonical SMILES | CCC(C(=O)N1CCCC(C1)COCC)Cl |
Introduction
2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound that has garnered attention in the scientific community due to its potential biological activities. This compound features a piperidine ring, a common structural motif in medicinal chemistry, which enhances its binding affinity to various biological targets, including enzymes and receptors.
Key Characteristics:
-
Molecular Formula: C₁₂H₂₂ClNO₂
-
Molecular Weight: 247.76 g/mol
-
CAS Number: 2097996-71-7
-
Purity: Typically around 95%.
Biological Activity
The biological activity of 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)butan-1-one is primarily attributed to its interaction with various biological targets. The presence of the piperidine ring enhances its binding affinity, potentially influencing biochemical pathways involved in disease processes. While specific biological activities are not extensively documented in the literature, compounds with similar structures have shown potential in drug development and scientific research.
Potential Applications:
-
Drug Development: The compound's structure suggests potential applications in developing drugs that target specific biological pathways.
-
Scientific Research: It serves as a valuable tool for studying interactions with enzymes and receptors.
Synthesis and Availability
The synthesis of 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)butan-1-one typically involves complex organic chemistry reactions. The compound is available from various chemical suppliers for research purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume